![molecular formula C16H17NO2 B2514069 N-(4-ethylphenyl)-2-methoxybenzamide CAS No. 418777-17-0](/img/structure/B2514069.png)
N-(4-ethylphenyl)-2-methoxybenzamide
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Overview
Description
Scientific Research Applications
1. Molecular Refraction and Polarizability Studies
A study conducted by Sawale et al. (2016) investigated the antiemetic and parasympathomimetic activities of a similar compound, 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate. This research focused on analyzing the density and refractive index of the drug in different solutions, leading to insights into its molar refractivity and polarizability.
2. Sigma Receptor Scintigraphy in Breast Cancer Diagnosis
Another study by Caveliers et al. (2002) explored the potential of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide for visualizing primary breast tumors. The compound's ability to bind to sigma receptors, which are overexpressed in breast cancer cells, was a key focus of this research.
3. Molecular Structure Analysis
Research by Karabulut et al. (2014) focused on N-3-hydroxyphenyl-4-methoxybenzamide. The study involved synthesizing the compound and analyzing its molecular structure using X-ray diffraction and DFT calculations, providing valuable data on its molecular geometry and intermolecular interactions.
4. Antagonist for Serotonergic Neurotransmission Studies
Plenevaux et al. (2000) discussed a related compound, [18F]p-MPPF, as a 5-HT1A antagonist. This compound was utilized for studying serotonergic neurotransmission in both animals and humans, demonstrating its potential in neuroscientific research.
5. Antiviral Activity Against Enterovirus
A study by Ji et al. (2013) synthesized and tested a series of N-phenylbenzamide derivatives for their activity against Enterovirus 71 (EV 71). One of the derivatives, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, showed promising antiviral activity, indicating the potential of such compounds in antiviral drug development.
6. Gastroprokinetic Activity
Kalo et al. (1995) investigated compounds related to N-(4-ethylphenyl)-2-methoxybenzamide for their gastroprokinetic activity. They explored the effects of reversing the amide linkage in these compounds, which influenced their activity in gastric motility.
Future Directions
While specific future directions for N-(4-ethylphenyl)-2-methoxybenzamide are not mentioned in the available resources, similar compounds have been studied for their potential applications in various fields. For instance, a benzoporphyrin derivative was synthesized as a potential agent for antibacterial photodynamic therapy . Another compound, 4-Ethylphenol, has been studied for its potential role as a neuromodulator in autism .
properties
IUPAC Name |
N-(4-ethylphenyl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-3-12-8-10-13(11-9-12)17-16(18)14-6-4-5-7-15(14)19-2/h4-11H,3H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRSWQTWFMCYRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-2-methoxybenzamide |
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